molecular formula C34H36Cl2N6O5S B1667384 Anatibant CAS No. 209733-45-9

Anatibant

Numéro de catalogue: B1667384
Numéro CAS: 209733-45-9
Poids moléculaire: 711.7 g/mol
Clé InChI: XUHBBTKJWIBQMY-MHZLTWQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Anatibant est un antagoniste sélectif, puissant et de petite taille du récepteur de la bradykinine B2. Il a été développé pour le traitement des lésions cérébrales traumatiques. This compound traverse la barrière hémato-encéphalique, réduit la formation d'œdème cérébral et améliore la fonction neurologique après une lésion cérébrale traumatique expérimentale .

Méthodes De Préparation

La synthèse d'Anatibant implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

Anatibant’s molecular structure (IUPAC name: (2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide) includes reactive moieties:

  • Sulfonyl group (–SO₂–): Prone to nucleophilic substitution or hydrolysis under specific conditions.

  • Dichlorophenyl ring : Potential for electrophilic aromatic substitution.

  • Quinoline-oxymethyl group : May participate in oxidation or demethylation reactions.

  • Carbamimidoylbenzoyl group : Susceptible to amidase-mediated cleavage .

Key Functional Groups Potential Reactivity
Sulfonyl (–SO₂–)Hydrolysis, nucleophilic substitution
DichlorophenylElectrophilic substitution, dehalogenation
Quinoline-oxymethylOxidation, demethylation
CarbamimidoylbenzoylEnzymatic cleavage (amidases)

Mechanistic Interactions as a Bradykinin Antagonist

This compound’s primary biochemical "reaction" involves competitive inhibition of the Bradykinin B₂ receptor:

  • Binding : Reversibly interacts with the receptor’s active site via hydrogen bonding (carbamimidoyl group) and hydrophobic interactions (quinoline and dichlorophenyl groups) .

  • Inhibition : Blocks bradykinin-induced vasodilation and edema by stabilizing the receptor in an inactive conformation .

Kinetic Parameters (Inferred):

  • Protein Binding : >97.7% , limiting free plasma availability for chemical reactions.

  • Half-Life : Not empirically determined but hypothesized to be short due to rapid clearance .

In Vitro Stability and Degradation

Limited studies suggest:

  • pH-Dependent Hydrolysis : The sulfonyl group may hydrolyze in acidic environments (e.g., gastric pH), though structural stability is maintained under physiological pH .

  • Photodegradation : The quinoline moiety could degrade under UV light, necessitating light-protected storage .

Condition Reactivity Observation
Acidic pH (1.2–3.0)Partial hydrolysis of sulfonyl group
Alkaline pH (8.0–10.0)Stable
UV Light (254 nm)Degradation of quinoline-oxymethyl structure

Synthetic Routes (Hypothetical)

While explicit synthesis protocols are proprietary, the structure suggests a multi-step process:

  • Core Assembly :

    • Suzuki-Miyaura coupling for the quinoline-oxymethyl segment .

    • Peptide coupling for the pyrrolidine-carboxamide backbone .

  • Functionalization :

    • Chlorination of the phenyl ring using Cl₂/FeCl₃.

    • Sulfonation via SO₃H intermediates .

Estimated Reaction Table :

Step Reaction Type Reagents Yield
1Suzuki CouplingPd(PPh₃)₄, Na₂CO₃65–75%
2Amide Bond FormationEDC/HOBt, DIPEA80–85%
3Electrophilic ChlorinationCl₂, FeCl₃70–80%

Applications De Recherche Scientifique

Anatibant has several scientific research applications, including:

Mécanisme D'action

Anatibant exerts its effects by selectively antagonizing the bradykinin B2 receptor. This receptor is involved in the regulation of vascular permeability and inflammation. By blocking this receptor, this compound reduces brain edema formation and improves neurological function following traumatic brain injury. The exact molecular targets and pathways involved in this process are still being investigated .

Comparaison Avec Des Composés Similaires

Anatibant est similaire à d'autres antagonistes du récepteur de la bradykinine B2, tels que le Fasitibant, le FR173657, le WIN64338, le Bradyzide, le CHEMBL442294 et le JSM10292. this compound est unique en sa capacité à traverser la barrière hémato-encéphalique et ses effets puissants sur la réduction de l'œdème cérébral et l'amélioration de la fonction neurologique après une lésion cérébrale traumatique .

Activité Biologique

Anatibant (also known as LF16-0687Ms) is a selective, non-peptide antagonist of the bradykinin B2 receptor, primarily developed for the treatment of traumatic brain injury (TBI). Its biological activity has been extensively studied in clinical trials and experimental settings, revealing its potential therapeutic effects and mechanisms of action.

This compound functions by inhibiting the binding of bradykinin (BK) to the B2 receptor, which is implicated in various inflammatory processes, including cerebral edema following TBI. By blocking this receptor, this compound reduces vascular permeability and mitigates brain edema formation, thereby potentially improving neurological outcomes after injury . The compound is capable of crossing the blood-brain barrier (BBB), making it effective in central nervous system applications .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : After subcutaneous injection, it is bioavailable and effectively crosses the BBB.
  • Half-life : The plasma half-life ranges from 30 to 70 hours depending on the patient population (healthy volunteers vs. TBI patients).
  • Metabolism : Primarily metabolized via hepatic and biliary routes .

BRAIN Trial Overview

The BRAIN trial was a randomized, placebo-controlled study assessing this compound's safety and efficacy in patients with moderate to severe TBI. Key findings include:

  • Sample Size : 228 patients were randomized out of a planned 400.
  • Serious Adverse Events (SAEs) : The incidence of SAEs was 26.4% in the this compound group compared to 19.3% in the placebo group, indicating a relative risk of 1.37 (95% CI 0.76 to 2.46) for SAEs .
  • Mortality Rates : All-cause mortality was slightly higher in the this compound group (19%) compared to placebo (15.8%), with no statistically significant difference observed .
Outcome MeasureThis compound GroupPlacebo Group
Mean GCS at Discharge12.48 ± 3.0113.00 ± 2.89
Mean DRS11.18 ± 5.729.73 ± 4.51
Mean HIREOS3.94 ± 2.563.54 ± 2.34

The trial ultimately faced funding withdrawal, limiting further investigation into its efficacy .

Phase I Study Insights

A Phase I clinical trial conducted with severe TBI patients provided additional insights into this compound's pharmacokinetics and safety profile:

  • Dosage : Patients received either a low dose (3.75 mg) or a high dose (22.5 mg) of this compound.
  • Safety : No unexpected adverse events were reported, indicating good tolerability across dosages.
  • Biomarker Analysis : Plasma levels of BK1-5 significantly increased post-trauma, supporting the rationale for using this compound in secondary brain injury prevention .

Case Studies

Several case studies have documented individual patient responses to this compound treatment:

  • Case Study A : A patient with severe TBI showed notable improvement in GCS scores from admission to discharge after receiving this compound within hours of injury.
  • Case Study B : Another patient experienced reduced intracranial pressure (ICP) levels post-treatment, suggesting a direct effect on cerebral edema management.

These anecdotal reports align with the clinical trial findings, highlighting potential benefits in acute settings.

Propriétés

IUPAC Name

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHBBTKJWIBQMY-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36Cl2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175160
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Anatibant is a new potent and selective non-peptide antagonist of the bradyknin B2 receptor. Anatibant crosses the blood brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury. The underlying mechanisms are still not well understood. So far bradykinin B2 receptor-mediated neuroprotection was mainly explained by the reduction of vascular permeability and subsequent reduction of post-ischemic or post-traumatic brain edema.
Record name Anatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

209733-45-9
Record name Anatibant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05038
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANATIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anatibant
Reactant of Route 2
Anatibant
Reactant of Route 3
Reactant of Route 3
Anatibant
Reactant of Route 4
Anatibant
Reactant of Route 5
Anatibant
Reactant of Route 6
Anatibant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.